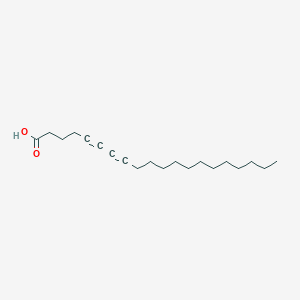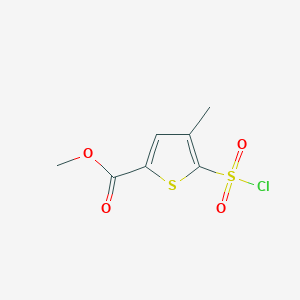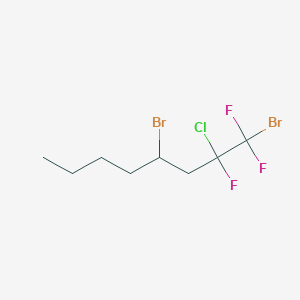
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol
Overview
Description
“4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol” is a chemical compound with the CAS number 239463-96-8 . It is related to “4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic acid”, which has a molecular weight of 292.1 .
Molecular Structure Analysis
The InChI code for the related compound “4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic acid” is 1S/C7H5F9O2/c8-4(6(11,12)13,2-1-3(17)18)5(9,10)7(14,15)16/h1-2H2,(H,17,18) . This provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis
The related compound “4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic acid” is a liquid at ambient temperature . More specific physical and chemical properties of “4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol” are not available in the sources I found.Scientific Research Applications
Hydrogen-Bonded Molecular Crystals
A study by Maly et al. (2007) explores the engineering of hydrogen-bonded molecular crystals using hexaphenylbenzene derivatives. This research highlights the importance of molecular design in creating predetermined crystal properties, such as high hydrogen bond counts and guest volume accessibility, which are crucial for developing advanced materials with specific functionalities (Maly, Gagnon, Maris, & Wuest, 2007).
Polymer Precursors from Bio-Based Chemicals
Buntara et al. (2012) conducted catalyst screening studies on converting hexanetriol to hexanediol, a valuable polymer precursor. This work underscores the potential of using bio-based chemicals for synthesizing important industrial compounds, aligning with sustainability goals in material science (Buntara, Noel, Phua, Melián-Cabrera, Vries, & Heeres, 2012).
Gold Clustering in Molecular Complexes
Research by López‐de‐Luzuriaga et al. (1997) on gold clustering in long-chain thiols and amines provides insights into the structural and bonding characteristics of gold in various molecular complexes. Understanding these interactions is crucial for applications in catalysis and material science (López‐de‐Luzuriaga, Sladek, Schier, & Schmidbaur, 1997).
Polymerization Catalysis
Yashiro et al. (2010) investigated the polymerization of cyclosiloxanes using triflic acid and metal triflates, shedding light on the catalytic processes that govern polymer synthesis. This research contributes to the development of new polymeric materials with tailored properties (Yashiro, Kricheldorf, & Schwarz, 2010).
Redox Systems in Organic Chemistry
A study by Han et al. (2008) on hexakis(4-(N-butylpyridylium))benzene showcases the exploration of redox systems in organic chemistry, providing a basis for developing new materials and reactions based on electron transfer processes (Han, Vaid, & Rheingold, 2008).
Safety And Hazards
The related compound “4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic acid” has a GHS05 pictogram, indicating that it is corrosive. The signal word is “Danger”, and the hazard statement is H314, indicating that it causes severe skin burns and eye damage. The precautionary statement is P270, advising not to eat, drink, or smoke when using this product .
properties
IUPAC Name |
4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F9O/c8-4(2-1-3-17,6(11,12)13)5(9,10)7(14,15)16/h17H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNVWOCZLNZDCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379357 | |
| Record name | 3(Perfluoro-2-butyl)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol | |
CAS RN |
239463-96-8 | |
| Record name | 3(Perfluoro-2-butyl)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine](/img/structure/B1597936.png)
![2,6-Dimethoxy-4-[(1-phenylethylamino)methyl]phenol](/img/structure/B1597938.png)







![N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1597951.png)


